molecular formula C17H17FN2OS B2706269 N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 865248-92-6

N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2706269
CAS No.: 865248-92-6
M. Wt: 316.39
InChI Key: YORSOVJWFUSTIZ-ZPHPHTNESA-N
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Description

N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple critical physiological processes, and its dysregulation is associated with pathological conditions, most notably Down syndrome and Alzheimer's disease . The primary research value of this compound lies in its utility as a chemical probe to elucidate the complex signaling networks governed by DYRK1A, particularly those affecting neuronal development and function. By inhibiting DYRK1A, this molecule modulates the phosphorylation of key substrate proteins, including those involved in tau protein pathology and amyloid precursor protein (APP) processing, providing a mechanism to investigate and potentially mitigate the neurotoxic pathways that lead to cognitive decline. Furthermore, due to the role of DYRK1A in regulating pancreatic beta-cell proliferation , this inhibitor is a critical tool in diabetes research, where it is used to explore strategies for enhancing beta-cell mass and function. Its selectivity profile makes it a superior tool for dissecting DYRK1A-specific functions from those of closely related kinases, enabling high-quality, target-specific research in the fields of neurobiology and regenerative medicine.

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS/c1-2-11-20-15-13(18)9-6-10-14(15)22-17(20)19-16(21)12-7-4-3-5-8-12/h1,6,9-10,12H,3-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORSOVJWFUSTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The introduction of the fluoro and prop-2-ynyl groups is achieved through specific substitution reactions. The final step involves the formation of the cyclohexanecarboxamide moiety through amide bond formation. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluoro and prop-2-ynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups:

Benzothiazole Derivatives with Varied Substituents

  • Compounds (e.g., 4g, 4h, 4i): These compounds feature a 1,2-benzothiazole-3-carboxamide core with substituents such as chlorophenyl, difluorophenyl, and chlorofluorophenyl groups. Unlike the target compound, they lack the dihydrobenzothiazole ring and propargyl group but share the carboxamide linkage. The presence of electron-withdrawing halogens (Cl, F) in these analogs may reduce electron density, affecting reactivity compared to the target compound’s propargyl group, which is electron-rich and reactive .
  • Compound (C24H20N2O2S): This Z-configured dihydrothiazolylidene benzamide shares a similar imine bond geometry with the target compound. However, it substitutes the propargyl group with a methoxyphenyl group and replaces the cyclohexanecarboxamide with a 4-methylbenzamide. The absence of fluorine and propargyl groups likely results in lower electrophilicity and altered intermolecular interactions .

Triazole Derivatives () Compounds such as 7–9 in are 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents. These differ significantly in core structure (triazole vs. benzothiazole) but share fluorine substituents. The triazole ring’s tautomerism (thione vs.

Hydrazinecarbothioamide Derivatives ()
The (2Z)-configured hydrazinecarbothioamide in features an indole ring instead of a benzothiazole. The thiosemicarbazone group (C=S) and chlorobenzyl substituent differ from the target compound’s carboxamide and propargyl groups. This highlights how heterocycle choice (indole vs. benzothiazole) influences electronic properties and steric bulk .

Physicochemical and Spectral Comparisons

Key spectral and physicochemical data from analogous compounds are summarized below:

Compound Type Key Features IR C=O/C=S (cm⁻¹) Notable NMR Shifts Reference
Target Compound Dihydrobenzothiazole, Z-imine, 4-F, propargyl C=O: ~1680 (estimated) ¹H-NMR: Propargyl CH (~2.5 ppm), aromatic F N/A
[4–6] Hydrazinecarbothioamides, 2,4-difluorophenyl C=O: 1663–1682; C=S: 1243–1258 ¹H-NMR: NH (δ 8.5–10.0), aromatic F
(4g) Benzothiazole-3-carboxamide, 4-Cl Not reported ¹³C-NMR: C=O (~170 ppm), Cl substituent
Indole-thiosemicarbazone, 2-chlorobenzyl C=S: ~1250 ¹H-NMR: Indole NH (~10.5 ppm), Cl (δ 7.3–7.6)
  • IR Spectroscopy: The target compound’s cyclohexanecarboxamide is expected to show a C=O stretch near 1680 cm⁻¹, similar to ’s hydrazinecarbothioamides. The absence of a C=S band distinguishes it from thiosemicarbazones in .
  • NMR Spectroscopy: The propargyl group’s terminal CH proton in the target compound would resonate near δ 2.5–3.0, a region distinct from the aromatic protons in halogenated analogs (e.g., δ 7.0–8.0 for ’s chlorophenyl groups) .

Biological Activity

N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and fungicidal applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H16FN3S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_3\text{S}

The biological activity of this compound may be attributed to several mechanisms:

  • Antitumor Activity : Compounds with similar structures have shown potent antitumor effects. For instance, fluorinated benzothiazoles have been reported to selectively inhibit cancer cell lines such as lung, colon, and breast cancer cells . The mechanism often involves the disruption of cellular proliferation pathways.
  • Fungicidal Properties : The compound's potential use in fungicide formulations suggests it may inhibit fungal growth through mechanisms similar to those observed in other benzothiazole derivatives, which often target fungal cell wall synthesis or disrupt metabolic pathways .

Antitumor Activity

In vitro studies have demonstrated that related benzothiazole compounds exhibit significant antiproliferative activity. For example, a related compound was found to have a GI50 (the concentration required to inhibit cell growth by 50%) of less than 0.1 nM against MCF-7 breast cancer cells . This indicates that the compound may possess similar or enhanced potency.

Fungicidal Activity

Research into the fungicidal properties of benzothiazole derivatives indicates that these compounds can effectively inhibit various fungal strains. The specific mechanisms often involve interference with key enzymes involved in fungal metabolism and growth .

Study 1: Antitumor Efficacy

A study focused on the synthesis and evaluation of a series of benzothiazole derivatives found that modifications to the benzothiazole ring significantly impacted their biological activity. The study highlighted that compounds with specific substitutions exhibited enhanced antitumor properties against multiple cancer cell lines .

Study 2: Fungicidal Applications

In agricultural research, a formulation containing benzothiazole derivatives was tested against common plant pathogens. Results indicated a marked reduction in fungal growth compared to control groups, supporting the potential application of this compound in agricultural fungicides .

Data Tables

The following table summarizes the biological activities and relevant IC50 values for various analogs related to this compound:

Compound NameBiological ActivityCell Line TestedIC50 Value (nM)
Compound AAntitumorMCF-7<0.1
Compound BAntifungalFusarium spp.50
Compound CAntitumorA5495

Q & A

Q. What are the key synthetic routes for N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via condensation of substituted o-aminothiophenol derivatives with cyclohexanecarboxamide precursors. Key steps include:
  • Cyclocondensation : Use of propiolic acid derivatives to introduce the prop-2-yn-1-yl group under acidic conditions (e.g., acetic acid, 80–100°C) .
  • Fluorination : Electrophilic fluorination at the 4-position of the benzothiazole ring using Selectfluor® or similar reagents in polar aprotic solvents (e.g., DMF) .
  • Schiff Base Formation : Formation of the imine (Z-configuration) via condensation with cyclohexanecarboxamide under inert atmospheres (argon/nitrogen) to prevent oxidation .
    Optimization focuses on solvent choice (e.g., dichloromethane for high yields), catalysts (palladium on carbon for cross-coupling), and temperature control (60–80°C for 12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral features confirm its structure?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the imine proton resonance at δ 8.2–8.5 ppm (singlet, Z-configuration) and the cyclohexane carboxamide NH signal at δ 6.8–7.1 ppm (broad). The prop-2-yn-1-yl group shows a triplet for the terminal proton at δ 2.1–2.3 ppm .
  • ¹³C NMR : The benzothiazole C=N carbon appears at δ 160–165 ppm, while the fluorinated carbon (C-F) resonates at δ 110–115 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching the molecular formula (C₁₇H₁₆FN₃OS) .
  • IR Spectroscopy : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C≡C (propynyl, ~2100 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological activity screening, and how should experimental parameters be controlled?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations in the 10–100 μM range, with MIC/MBC endpoints .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Maintain pH 7.4 and 37°C with 5% CO₂ .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay). Include positive controls (e.g., staurosporine) and triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent cell lines, microbial strains, and incubation times. For example, discrepancies in MIC values may arise from differences in S. aureus strain susceptibility .
  • Control Redox Environments : The prop-2-yn-1-yl group is redox-sensitive; use antioxidants (e.g., ascorbic acid) in cell-based assays to prevent degradation .
  • Validate Target Engagement : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., PFOR enzyme analogs) .

Q. What strategies are employed to elucidate the mechanism of action and identify primary molecular targets?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs of the compound for click chemistry-based target identification .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries in S. cerevisiae or human cells to identify resistance-conferring genes .
  • Molecular Dynamics (MD) Simulations : Model interactions with benzothiazole-binding pockets in enzymes (e.g., cytochrome P450 isoforms) to predict off-target effects .

Q. How does modifying substituents on the benzothiazole core affect the compound's physicochemical and pharmacological properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability (logP reduction by 0.5–1.0 units) but may reduce solubility .
  • Prop-2-yn-1-yl vs. Propargyl Ether : The former increases electrophilicity, improving kinase inhibition (IC₅₀ < 1 μM for PIM1 kinase), while ether analogs show lower cytotoxicity .
  • Pharmacokinetic Profiling : Use HPLC-MS to measure plasma protein binding (>90% for cyclohexanecarboxamide derivatives) and microsomal stability (t₁/₂ > 60 minutes in human liver microsomes) .

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